

Introduction: The Significance of a Terminal Modification

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Compound of Interest

Compound Name: *H-Phe-Leu-NH₂.HBr*

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In the landscape of peptide science, seemingly minor structural modifications can profoundly influence biological activity, stability, and therapeutic potential. The dipeptide H-Phe-Leu-NH₂ (Phenylalanyl-Leucinamide) serves as a quintessential example. While composed of two common amino acids, its C-terminal amide (-CONH₂) group, replacing the more typical carboxylic acid (-COOH), is a critical feature. This modification is not merely a synthetic convenience; it is a strategic choice that mimics a vast number of endogenous neuropeptides and hormones, conferring significant advantages.^{[1][2]}

C-terminal amidation neutralizes the negative charge of the carboxyl group, which enhances the peptide's ability to cross cell membranes and can improve its interaction with biological receptors.^{[1][3]} Furthermore, this modification provides crucial protection against degradation by carboxypeptidases, enzymes that readily cleave the C-terminal amino acid, thereby extending the peptide's biological half-life.^[4] This guide will explore the rationale behind these benefits, provide field-proven protocols for synthesis and purification, and detail the analytical techniques required to validate the final product.

Section 1: Biochemical and Functional Implications of C-Terminal Amidation

The conversion of a C-terminal carboxyl group to a carboxamide is one of the most common post-translational modifications found in nature, and it is often essential for the biological activity of peptides.^{[1][5]}

Impact on Physicochemical Properties and Stability

The primary effect of amidation is the removal of the negative charge from the C-terminus at physiological pH.^[3] This has several important consequences:

- Increased Hydrophobicity: Neutralizing the charge increases the overall hydrophobicity of the peptide, which can influence its folding, solubility, and ability to interact with and penetrate lipid membranes.^[1]
- Enhanced Enzymatic Stability: Peptides with a free C-terminal carboxyl group are susceptible to rapid degradation by carboxypeptidases. The amide bond is not a substrate for these enzymes, significantly increasing the peptide's stability and *in vivo* half-life.^[4]
- Conformational Influence: The amide group alters the hydrogen bonding capacity of the C-terminus. Unlike a carboxylate group, the amide can act as a hydrogen bond donor. This change can stabilize specific secondary structures, such as α -helices, which is often crucial for receptor binding and biological function.^{[6][7]}

Role in Biological Activity

For many peptides, the C-terminal amide is a prerequisite for potent biological activity.^[5] The neutral terminus can be a key part of the pharmacophore, fitting into hydrophobic pockets of a receptor that would otherwise be repelled by a charged carboxylate. The dipeptide H-Phe-Leu-NH₂ itself, and its analogues, have been investigated for a range of biological activities, including:

- Neuroprotective Properties: Phenylalanine is a precursor to neurotransmitters like dopamine, while leucine is vital for muscle metabolism. Dipeptides combining these residues are explored for their potential influence on cognitive functions and neuropeptide signaling.^[8]
- Receptor Antagonism: Structurally, H-Phe-Leu-NH₂ can mimic portions of larger chemotactic peptides, allowing it to interact with receptors such as the formyl peptide receptor 1 (FPR1) and modulate inflammatory responses.^[8]

Section 2: Synthesis of H-Phe-Leu-NH₂ via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the gold standard for producing peptides like H-Phe-Leu-NH₂ due to its efficiency and simplicity.^{[8][9]} The synthesis involves the sequential addition of protected amino acids to a growing chain anchored to an insoluble polymer resin.

Core Principles and Reagent Selection

To generate a C-terminal amide, a specialized resin is required. The most common and effective choice is the Rink Amide resin.^{[10][11][12]} This resin features an acid-labile linker that, upon cleavage, releases the synthesized peptide as a carboxamide.

The synthesis proceeds from the C-terminus to the N-terminus. Therefore, the first amino acid coupled to the Rink Amide resin is Leucine, followed by Phenylalanine. The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to temporarily protect the α -amino group of each amino acid during the coupling step.^[9]

Experimental Protocol: Fmoc-SPPS of H-Phe-Leu-NH₂

This protocol describes the synthesis on a 0.1 mmol scale.

1. Resin Preparation and First Amino Acid Loading:

- Step 1.1 (Resin Swelling): Place 135 mg of Rink Amide resin (loading capacity ~0.74 mmol/g) into a fritted peptide synthesis vessel. Wash and swell the resin with dimethylformamide (DMF) for 1 hour.^[13]
- Step 1.2 (Fmoc Deprotection): Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the resin's initial Fmoc protecting group. Drain and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
- Step 1.3 (First Amino Acid Coupling - Leucine):
 - In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and HOAt (3 equivalents, 0.3 mmol) in DMF.
 - Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the activation mixture and vortex briefly.
 - Immediately add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature.
- Step 1.4 (Washing): Drain the coupling solution and wash the resin extensively with DMF (5x) to remove excess reagents.

2. Chain Elongation (Phenylalanine Coupling):

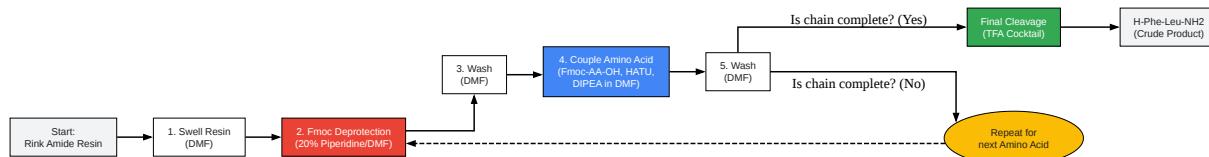
- Step 2.1 (Fmoc Deprotection): Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the newly coupled Leucine. Drain and wash as in step 1.2.
- Step 2.2 (Second Amino Acid Coupling - Phenylalanine): Prepare and add the activated Fmoc-Phe-OH solution using the same stoichiometry and procedure as in step 1.3. Agitate for 2-4 hours.
- Step 2.3 (Washing): Drain and wash the resin as in step 1.4.
- Step 2.4 (Final Fmoc Deprotection): Perform a final deprotection with 20% piperidine in DMF to expose the N-terminal amine of Phenylalanine. Wash the resin thoroughly with DMF (5x) followed by DCM (5x) and dry the resin under vacuum.

3. Cleavage and Deprotection:

- Step 3.1 (Prepare Cleavage Cocktail): Prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIPS).[\[13\]](#)[\[14\]](#) Causality: TFA is a strong acid that cleaves the peptide from the acid-labile Rink Amide linker. Water and TIPS act as scavengers to quench reactive carbocations generated from side-chain protecting groups (though none are used here, it is good practice) and the linker itself, preventing side reactions.[\[14\]](#)
- Step 3.2 (Cleavage Reaction): Add the cleavage cocktail to the dried peptide-resin (~10 mL per gram of resin) and agitate at room temperature for 2 hours.
- Step 3.3 (Peptide Precipitation): Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate (the crude peptide) will form.
- Step 3.4 (Isolation): Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide pellet under vacuum.

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of the Solid-Phase Peptide Synthesis process.



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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Section 3: Purification and Analytical Characterization

The crude product obtained after cleavage is not pure and contains deletion sequences and by-products from the synthesis and cleavage steps.^[15] Purification is essential to isolate the target peptide.

Purification by Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for purifying synthetic peptides.^[16] It separates molecules based on their hydrophobicity.

Protocol: Preparative RP-HPLC Purification

- Step 1 (Sample Preparation): Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile in Water). Filter the solution to remove any insoluble material.
- Step 2 (Chromatographic Conditions):
 - Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: A linear gradient, for example, from 5% B to 65% B over 30 minutes. Rationale: The shallow gradient allows for the effective separation of the hydrophobic H-Phe-Leu-NH₂ from more polar (early eluting) and less polar (late eluting) impurities.
- Detection: UV absorbance at 220 nm and 280 nm.
- Step 3 (Fraction Collection): Collect fractions corresponding to the major peak, which represents the desired peptide.
- Step 4 (Post-Purification): Combine the pure fractions, freeze, and lyophilize to obtain the final product as a white, fluffy powder.

Analytical Validation

After purification, the identity and purity of the peptide must be confirmed.

- Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass.
- Analytical RP-HPLC: The purity of the final product is assessed using a narrower analytical C18 column with a faster gradient. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected. A purity of >95% is typically required for biological assays.[16]

Data Summary

The table below presents the expected analytical results for H-Phe-Leu-NH₂.

Parameter	Expected Value	Rationale
Chemical Formula	C ₁₅ H ₂₃ N ₃ O ₂	Based on the constituent amino acids.
Theoretical Mass (Monoisotopic)	277.18 g/mol	The exact mass used for high-resolution MS confirmation.
Purity (Post-HPLC)	>95%	Standard requirement for in-vitro research applications.

Visualization of the Cleavage and Release Mechanism

This diagram illustrates how the Rink Amide linker is cleaved by TFA to yield the final C-terminal amide.

Caption: Acid-catalyzed cleavage from Rink Amide resin to yield the peptide amide.

Conclusion

The C-terminal amide of H-Phe-Leu-NH₂ is a critical functional group that imparts enhanced stability and biological relevance to the dipeptide. Its synthesis is reliably achieved through Fmoc-based Solid-Phase Peptide Synthesis using a Rink Amide resin, a process that offers high efficiency and control. Rigorous purification by RP-HPLC and validation by mass spectrometry and analytical HPLC are mandatory steps to ensure the quality required for research and development. Understanding the principles and methodologies detailed in this guide empowers scientists to confidently synthesize and utilize C-terminally amidated peptides for a wide array of applications, from fundamental biochemical studies to the development of novel peptide-based therapeutics.

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